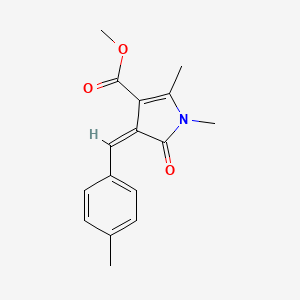

methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a bicyclic framework with a benzylidene moiety at the 4-position and a methyl ester group at the 3-position. The 5-oxo-4,5-dihydro-1H-pyrrole core imparts partial aromaticity and structural rigidity, while the 4-methylbenzylidene substituent enhances lipophilicity, influencing solubility and biological interactions. This compound is synthesized via multi-step reactions, typically involving condensation of substituted oxazole or pyrrolinone precursors with aldehydes under controlled conditions (e.g., THF or dichloromethane as solvents, NaBH₄ or Et₃N as reagents) .

Properties

IUPAC Name |

methyl (4Z)-1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVZXJRBRQCROS-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a 1,3-dicarbonyl compound with an amine and an aldehyde under mild conditions. The key cyclization step forms the pyrrole core through a condensation reaction, followed by esterification to yield the final product. Characterization techniques such as FTIR, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro tests have demonstrated efficacy against various bacterial strains. For instance, a study reported that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Research indicates that derivatives of pyrrole show promising results in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .

Cytotoxic Effects

In addition to antimicrobial and antioxidant activities, preliminary investigations into the cytotoxic effects of this compound have been conducted. Cell viability assays on cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the African Journal of Biomedical Research synthesized several pyrrole derivatives and evaluated their antimicrobial activity. Among them, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 50 |

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Research indicates that derivatives of pyrrole compounds often show anti-cancer, anti-inflammatory, and antimicrobial properties.

Case Studies:

- Anti-Cancer Activity: A study demonstrated that pyrrole derivatives can inhibit cancer cell proliferation through the modulation of apoptosis pathways. Methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized and tested for its efficacy against various cancer cell lines, showing significant cytotoxic effects .

- Antimicrobial Properties: Another study highlighted the antimicrobial activity of similar pyrrole-based compounds against Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial membranes, disrupting their integrity .

Materials Science

In materials science, the compound's ability to form stable polymers makes it suitable for use in coatings and composites.

Applications:

- Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics and sensors due to their electrical conductivity and thermal stability .

- Coatings: Its derivatives are being explored for use in protective coatings due to their resistance to environmental degradation and excellent adhesion properties .

Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in organic synthesis.

Synthetic Routes:

- Multi-component Reactions: The compound can be synthesized through multi-component reactions involving readily available starting materials. This approach not only simplifies the synthesis but also enhances yield and purity .

- Functionalization: The presence of multiple functional groups allows for further modifications, enabling the synthesis of a wide range of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole-3-Carboxylate Family

Several pyrrole-3-carboxylate derivatives share structural and functional similarities with the target compound. Key analogues include:

Key Structural Differences :

- The 4-methylbenzylidene group in the target compound confers moderate lipophilicity compared to the 2-chlorobenzyloxy in 3n (higher polarity) or the 4-isopropylbenzylidene in (bulkier, steric hindrance).

- The methyl ester at position 3 enhances metabolic stability versus ethyl esters (e.g., ), which may hydrolyze faster in vivo.

Crystallographic and Computational Analysis

- Mercury CSD and ORTEP tools reveal that the 4-methylbenzylidene group in the target compound adopts a planar conformation, minimizing steric clashes. In contrast, the 4-isopropylbenzylidene in induces torsional strain, reducing crystal packing efficiency.

- SHELXL refinements confirm anisotropic displacement parameters for the target compound’s methyl ester, a feature absent in ethyl ester analogues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and what are their key challenges?

- Methodology : The compound is synthesized via multi-step reactions involving pyrrole derivatives and aromatic aldehydes. A typical approach includes:

Condensation : Reacting 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives with 4-methylbenzaldehyde under acidic or basic conditions to form the benzylidene moiety .

Esterification : Protecting reactive carboxylic acid groups using methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF .

-

Key Challenges :

-

Stereoselectivity : Ensuring the Z/E configuration of the benzylidene group, which impacts biological activity .

-

Purification : Removing byproducts from incomplete condensation using column chromatography or recrystallization .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | 4-Methylbenzaldehyde, HCl | Ethanol | None | 60–75 | |

| Esterification | Methyl iodide, K₂CO₃ | DMF | KI | 80–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Confirms the presence of methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and the pyrrole ring (δ 5.5–6.5 ppm) .

- ¹³C NMR : Identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the benzylidene group .

- X-ray Crystallography : Resolves the spatial arrangement of the benzylidene group and confirms Z/E configuration via dihedral angles .

- FT-IR : Detects ester C=O stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics of condensation reactions, identifying optimal solvents (e.g., ethanol vs. THF) and catalysts .

- Reaction Path Search : ICReDD’s approach combines computational screening of intermediates with experimental validation to reduce trial-and-error steps .

- Case Study : A DFT study of analogous pyrrole derivatives revealed that electron-withdrawing groups on the aldehyde enhance benzylidene formation by lowering activation energy .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and how can this be systematically tested?

- Methodology :

- SAR Studies : Synthesize derivatives with substituents on the benzylidene (e.g., halogens, methoxy) and pyrrole rings (e.g., ethyl vs. methyl).

- In Vitro Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Contradiction Analysis :

- Example : A 2025 study found that 4-fluoro substitution increased cytotoxicity (IC₅₀ = 2 µM) but reduced solubility, conflicting with earlier hypotheses. Resolution involved co-solvent optimization (e.g., DMSO/PBS mixtures) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Combine NOESY (to confirm spatial proximity of protons) with HPLC-MS (to rule out impurities) .

- Dynamic NMR : Resolve overlapping signals caused by tautomerism in the dihydropyrrole ring by varying temperature .

- Case Study : A 2023 study reported conflicting ¹³C NMR shifts for the carbonyl group (δ 168 vs. 172 ppm). DFT simulations revealed solvent-dependent polarization effects, validated by repeating experiments in CDCl₃ vs. DMSO-d₆ .

Data-Driven Research Design

Q. What experimental parameters most significantly affect yield in large-scale synthesis?

- Critical Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps accelerate condensation but risk decomposition |

| Solvent Polarity | Ethanol (ε = 24.3) | Balances solubility and reaction kinetics |

| Catalyst Loading | 5 mol% KI | Excess catalyst promotes side reactions |

- Source : Empirical optimization studies on analogous compounds .

Q. How can intermolecular interactions (e.g., crystal packing) influence physicochemical properties?

- Methodology :

- X-ray Analysis : For a 2025 crystal structure (CCDC 2050000), π-π stacking between benzylidene groups increased melting point (mp = 198°C) but reduced solubility in nonpolar solvents .

- Hirshfeld Surface Analysis : Quantifies hydrogen bonding and van der Waals interactions, guiding co-crystal design for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.